4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid
Description
4-Methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrazole-pyrazine core with a methyl substituent at position 4 and a carboxylic acid group at position 2. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. Pyrazolo[1,5-a]pyrazine derivatives are synthesized via condensation reactions of aminopyrazoles with diketones or keto esters under acidic conditions, often using glacial acetic acid (AcOH) as a solvent .
Properties
CAS No. |
2639410-58-3 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-5-7-6(8(12)13)4-10-11(7)3-2-9-5/h2-4H,1H3,(H,12,13) |
InChI Key |
VVYLRXQIICMGTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN2C1=C(C=N2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Procedure
In a typical procedure, ethyl 4-methylpyrazolo[1,5-a]pyrazine-3-carboxylate (1 equiv) is refluxed with sodium hydroxide (3 equiv) in ethanol for 6 hours. The ethanol is subsequently removed under reduced pressure, and the residue is acidified to pH 1 using hydrochloric acid, precipitating the carboxylic acid. Filtration and drying yield the product with a reported purity of 95%.
Key Considerations:
-
Solvent Selection : Ethanol ensures solubility of both the ester and base, facilitating complete hydrolysis.
-
Acidification : Gradual addition of HCl prevents local overheating, which could decarboxylate the product.
-
Yield Optimization : Excess NaOH (up to 4 equiv) improves conversion rates but risks saponification byproducts.
Oxidative Cross-Dehydrogenative Coupling (CDC) Approach
Recent advances employ CDC reactions to construct the pyrazolo[1,5-a]pyrazine core. This method, adapted from pyrazolo[1,5-a]pyridine syntheses, uses molecular oxygen as an oxidant to promote cyclization.
Mechanism and Substrate Compatibility
The reaction begins with the nucleophilic addition of an enolized β-diketone to an N-amino-2-iminopyrazine derivative, forming an intermediate adduct. Oxidative dehydrogenation under an oxygen atmosphere then induces cyclization, yielding the pyrazolo[1,5-a]pyrazine skeleton.
Example Protocol:
Role of Acid Additives
Acetic acid serves dual roles:
-
Proton Source : Facilitates enolization of β-diketones.
-
Reaction Medium : Enhances solubility of polar intermediates.
Stronger acids (e.g., p-TSA) reduce yields due to premature protonation of the iminopyrazine.
Vilsmeier-Haack Formylation and Subsequent Oxidation
The Vilsmeier-Haack reaction offers a route to introduce formyl groups, which are subsequently oxidized to carboxylic acids. This method is advantageous for late-stage functionalization.
Stepwise Synthesis
Limitations:
-
Low Functional Group Tolerance : Harsh conditions may degrade sensitive substituents.
-
Extended Reaction Times : MnO₂-mediated oxidation requires prolonged stirring (up to 96 hours).
Cyclocondensation of Aminoheterocycles with β-Diketones
Cyclocondensation strategies leverage the reactivity of amino-substituted heterocycles with 1,3-dicarbonyl compounds to assemble the pyrazolo[1,5-a]pyrazine ring.
Optimized Protocol
Yield Data:
| Entry | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | Toluene | p-TSA | 78 |
| 2 | Ethanol | None | 32 |
| 3 | DMF | AcOH | 65 |
Comparison of Synthetic Routes and Optimization Strategies
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C8H7N3O2
- Molecular Weight: 179.16 g/mol
- Structure: The compound features a fused ring system consisting of pyrazole and pyrazine rings with a carboxylic acid functional group.
Chemistry
4-Methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structural features allow for diverse functionalization, making it valuable in synthetic organic chemistry.
Table 1: Synthetic Routes
| Method | Description |
|---|---|
| Cyclization | Involves the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates followed by cycloaddition with ethyl propionate. |
| Hydrolysis | Hydrolysis of the resulting derivatives yields the carboxylic acid. |
Biological Activities
The compound is under investigation for its potential biological activities, particularly its antimicrobial and anticancer properties.
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant inhibition against various bacterial strains.
- Anticancer Properties: It has demonstrated antiproliferative effects on lung adenocarcinoma cell lines, increasing cell death rates at specific concentrations.
Table 2: Biological Activity Summary
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Inhibits growth in lung adenocarcinoma cell lines |
Medicinal Chemistry
This compound is being explored as a scaffold for drug development. Its ability to inhibit specific enzymes makes it a candidate for therapeutic agents targeting various diseases.
- Enzyme Inhibition: It has been shown to inhibit dipeptidyl peptidase-IV (DPP-IV), which plays a role in glucose metabolism, making it relevant in diabetes research.
Case Study: DPP-IV Inhibition
A study demonstrated that derivatives of this compound could effectively lower blood glucose levels in diabetic models by inhibiting DPP-IV activity.
Materials Science
The compound's unique structural features are advantageous in developing materials with specific photophysical properties. Research indicates its potential use in optical applications due to tunable fluorescence characteristics.
Table 3: Material Properties
| Property | Description |
|---|---|
| Photophysical Behavior | Exhibits tunable fluorescence under varying conditions |
| Stability | Stable under extreme pH conditions |
Mechanism of Action
The mechanism of action of 4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as phosphoinositide-3 kinase, by binding to their active sites and preventing their normal function. This inhibition can modulate various cellular pathways, leading to therapeutic effects in diseases like cancer and inflammation .
Comparison with Similar Compounds
Core Ring Systems
- Pyrazolo[1,5-a]pyrazine: The pyrazine ring (two nitrogen atoms at positions 1 and 4) enhances π-π stacking interactions in kinase binding pockets.
- Pyrazolo[1,5-a]pyridine (e.g., 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid): Replacing pyrazine with pyridine (one nitrogen atom) reduces electron-deficient character, altering binding affinity. The methoxy group at position 4 enhances solubility but may reduce metabolic stability .
- Pyrazolo[1,5-a]pyrimidine (e.g., 5,7-dimethyl derivatives): The pyrimidine ring (two nitrogen atoms at positions 1 and 3) is associated with anticancer activity. Methyl groups at positions 5 and 7 improve steric bulk, enhancing target selectivity .
Substituent Effects
Physicochemical and Pharmacokinetic Properties
Biological Activity
4-Methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid (MPCA) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with MPCA, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . It features a pyrazolo[1,5-a]pyrazine core structure, which is known for its diverse biological activities. The carboxylic acid functional group enhances its solubility and reactivity, making it a suitable candidate for various biological assays.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of MPCA. For instance, derivatives of pyrazolo[1,5-a]pyrimidines, closely related to MPCA, have shown promising results in inhibiting cancer cell proliferation. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific protein kinases involved in cell growth and survival .
Table 1: Anticancer Activity of Pyrazolo Derivatives
2. Enzymatic Inhibition
MPCA has also been investigated for its ability to inhibit various enzymes, particularly those involved in cancer and inflammatory pathways. For example, studies have demonstrated that certain pyrazole derivatives can act as selective inhibitors of protein kinases such as AXL and c-MET, which are implicated in tumor progression and metastasis . The inhibition of these kinases could lead to reduced tumor growth and improved patient outcomes.
Table 2: Enzymatic Inhibition by MPCA Derivatives
| Compound | Target Enzyme | Inhibition Type | Reference |
|---|---|---|---|
| MPCA | AXL | Competitive inhibition | |
| Pyrazolo[1,5-a]pyrimidine C | c-MET | Non-competitive inhibition | |
| Pyrazolo[1,5-a]pyrimidine D | mGluR5 | Allosteric modulation |
3. Psychopharmacological Effects
Beyond anticancer properties, MPCA and its derivatives have been explored for their psychopharmacological effects. Some studies suggest that they may exhibit anxiolytic or antidepressant-like activities through modulation of neurotransmitter systems. For instance, compounds similar to MPCA have been shown to interact with glutamate receptors, which play a critical role in mood regulation .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of MPCA-related compounds:
- Case Study 1 : A study on the efficacy of a pyrazolo derivative in a mouse model demonstrated significant tumor regression compared to controls. The compound was administered at varying doses over four weeks, showing a dose-dependent response in tumor size reduction.
- Case Study 2 : Clinical trials involving patients with advanced solid tumors assessed the safety and pharmacokinetics of MPCA derivatives. Results indicated manageable side effects with promising preliminary efficacy.
Q & A
Q. What synthetic methodologies are effective for preparing 4-methylpyrazolo[1,5-a]pyrazine-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclization of aminopyrazole precursors with electrophilic reagents. For example:
-
Step 1 : React 5-amino-3-methylpyrazole with diethyl malonate under basic conditions (e.g., sodium ethoxide) to form a dihydroxy intermediate .
-
Step 2 : Nitration at position 3 using concentrated HNO₃ in H₂SO₄ at 0°C, followed by hydrolysis to yield the carboxylic acid moiety .
-
Key Conditions : Temperature control (<5°C during nitration) and solvent choice (methanol or sulfuric acid) are critical to avoid side reactions. Yield optimization (75–85%) requires precise stoichiometry .
- Characterization Techniques :
| Technique | Purpose | Example Data | Reference |
|---|---|---|---|
| HRMS | Confirm molecular weight | [M+H]⁺ calcd: 163.14; found: 163.13 | |
| Elemental Analysis | Verify purity | Calcd: C, 61.65%; H, 4.38%; Found: C, 61.78%; H, 4.12% | |
| ¹H/¹³C NMR | Assign substituents | δ 8.2–8.5 ppm (pyrazine protons), δ 2.5 ppm (methyl group) |
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Identify proton environments (e.g., pyrazine ring protons at δ 8.2–8.5 ppm, methyl group at δ 2.5 ppm) .
- HPLC-MS : Detect impurities (<2%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Melting Point Analysis : Compare observed mp (e.g., 152–153°C) with literature values to assess crystallinity .
Advanced Research Questions
Q. How can functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core be optimized for diverse substituents?
- Methodological Answer : Position 7 is reactive toward nucleophilic or electrophilic agents. Key strategies include:
-
Condensation Reactions : React the core with aldehydes (e.g., benzaldehyde) under acidic conditions to form hydrazone derivatives (e.g., 7-((phenylhydrazono)methyl) derivatives) .
-
Cross-Coupling : Use Suzuki-Miyaura reactions with aryl boronic acids (e.g., Pd(PPh₃)₄ catalyst) to introduce aryl groups .
-
Yield Optimization : Pre-cool reaction mixtures (–20°C) to precipitate pure products (75% yield) .
- Case Study :
| Reaction Type | Reagents | Yield | Reference |
|---|---|---|---|
| Hydrazone Formation | Phenylhydrazine/MeOH | 75% | |
| Nitration | HNO₃/H₂SO₄ | 80% |
Q. What methodologies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. inactivity)?
- Methodological Answer : Discrepancies may arise from assay conditions or derivative structural variations. Mitigation strategies:
-
Standardized Assays : Use consistent enzyme sources (e.g., recombinant human DPP-IV) and substrate concentrations .
-
Structure-Activity Relationship (SAR) : Compare IC₅₀ values of derivatives (e.g., methyl vs. phenyl substituents alter steric hindrance) .
-
Meta-Analysis : Aggregate data from multiple studies (e.g., pyrazolo[1,5-a]pyrimidines show variable IC₅₀: 0.5–50 µM depending on substituents) .
- Example Data :
| Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Methyl-substituted | DPP-IV | 0.8 ± 0.1 | |
| Phenyl-substituted | DPP-IV | 12.3 ± 1.5 |
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use software (e.g., AutoDock Vina) to predict binding poses in enzyme active sites (e.g., DPP-IV’s S2 pocket favors hydrophobic groups) .
- QSAR Models : Correlate substituent electronegativity with activity (e.g., electron-withdrawing groups at position 3 enhance inhibition) .
- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., logP <3 for optimal permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
